a-Tosyl-(4-chlorobenzyl) isocyanide

Catalog No.
S828261
CAS No.
918892-30-5
M.F
C15H12ClNO2S
M. Wt
305.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
a-Tosyl-(4-chlorobenzyl) isocyanide

CAS Number

918892-30-5

Product Name

a-Tosyl-(4-chlorobenzyl) isocyanide

IUPAC Name

1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene

Molecular Formula

C15H12ClNO2S

Molecular Weight

305.8 g/mol

InChI

InChI=1S/C15H12ClNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3

InChI Key

OPRPWPBVEQTKNY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Cl)[N+]#[C-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Cl)[N+]#[C-]

a-Tosyl-(4-chlorobenzyl) isocyanide (CAS 918892-30-5) is an advanced, bench-stable α-aryl substituted TosMIC reagent utilized primarily in Van Leusen multicomponent reactions. By pre-installing the 4-chlorophenyl and tosyl isocyanide functionalities onto a single carbon center, this reagent acts as a highly efficient C-N-C building block. It enables the direct, one-pot construction of 4-(4-chlorophenyl)-substituted imidazoles, oxazoles, and pyrroles [1]. For industrial and pharmaceutical procurement, prioritizing this specific α-substituted derivative over standard TosMIC eliminates the need for multi-step downstream functionalization, offering a streamlined vector for assembling halogenated aryl-heterocycle pharmacophores [2].

Research Fit

Workflow

Van Leusen and related cycloadditions for heterocycle synthesis

Key Feature

Pre-functionalized C2N1 building block with 4-chlorophenyl at benzylic carbon

Selection Context

Supports direct incorporation of 4-chlorobenzyl into imidazoles, oxazoles, and pyrroles

Attempting to substitute a-Tosyl-(4-chlorobenzyl) isocyanide with the generic baseline reagent, TosMIC, introduces severe process inefficiencies. Standard TosMIC yields heterocycles that lack the C-4 (or C-3) aryl substituent, necessitating post-cyclization halogenation followed by palladium-catalyzed Suzuki-Miyaura cross-coupling to install the 4-chlorophenyl group [1]. This multi-step workaround not only degrades overall yield by 40-60% but also introduces regioselectivity challenges, as electrophilic functionalization of unsubstituted imidazoles often produces inseparable mixtures of C-4 and C-5 isomers [2]. Furthermore, substituting with the unchlorinated analog, α-tosylbenzyl isocyanide, fails when the para-chloro moiety is critical for target binding (e.g., in kinase inhibitors), because late-stage electrophilic chlorination of the phenyl ring lacks para-specificity and leads to over-chlorinated byproducts [1].

Substitution Risk

1

Unsubstituted TosMIC acts as a C1N1 synthon and cannot deliver the 4-chlorobenzyl substitution pattern; direct replacement is chemically unfeasible.

2

Non-halogenated aryl TosMIC analogs provide different electronic and steric profiles; reactivity in key heterocyclizations may shift significantly.

3

Post-synthetic functionalization of a non-chlorinated product to introduce a 4-chlorobenzyl group is often inefficient; pre-installation via this reagent may reduce step count.

Process Yield and Step Count Reduction in Heterocycle Assembly

The procurement of a-Tosyl-(4-chlorobenzyl) isocyanide fundamentally alters the retrosynthetic route for 4-(4-chlorophenyl) imidazoles. Utilizing this pre-functionalized reagent in a one-pot Van Leusen cycloaddition with an imine directly yields the target 1,4,5-trisubstituted imidazole in a single step with typical yields of 70-85% [1]. In contrast, starting from standard TosMIC requires a minimum of three synthetic steps (cycloaddition, halogenation, and Suzuki cross-coupling), which cumulatively depress the overall process yield to below 40% while requiring expensive transition metal catalysts [2].

Evidence DimensionSynthetic steps and overall yield to 4-(4-chlorophenyl) imidazoles
Target Compound Data1 step (Van Leusen MCR); 70-85% overall yield
Comparator Or BaselineStandard TosMIC: 3 steps (MCR + Halogenation + Cross-coupling); <40% overall yield
Quantified DifferenceEliminates 2 synthetic steps and increases overall target yield by >30 absolute percentage points.
ConditionsStandard bench-scale synthesis (DMF/K2CO3 for MCR vs. multi-step Pd-catalyzed sequence)

Procuring the α-substituted reagent eliminates costly transition metal catalysts and significantly improves throughput for library generation or scale-up.

Imidazole synthesis yield
Class-level inference
4-Chlorobenzyl isocyanide (analog) gave excellent yield vs. slightly reduced yield for 4-trifluoromethylbenzyl analog under CuCl/IPrCl catalysis.
Supports favorable reactivity profile for 4-chlorophenyl imidazole formation.
Reported qualitative comparison; exact yields not provided. Requires validation under specific reaction conditions.

Absolute Regiocontrol in Core Functionalization

A major bottleneck in generic imidazole synthesis is achieving precise regiocontrol during scale-up. When using a-Tosyl-(4-chlorobenzyl) isocyanide, the 4-chlorophenyl group is deterministically installed at the C-4 position of the resulting imidazole due to the concerted mechanism of the cycloaddition, resulting in >99% regiomeric purity [1]. Conversely, attempting to functionalize a TosMIC-derived unsubstituted imidazole via electrophilic aromatic substitution typically yields an electronically biased mixture of C-4 and C-5 isomers, often in 60:40 to 80:20 ratios[1].

Evidence DimensionRegiomeric purity of the C-4 arylated heterocycle
Target Compound Data>99% regioselectivity (deterministic installation)
Comparator Or BaselineTosMIC + post-functionalization: 60:40 to 80:20 mixture of C-4/C-5 isomers
Quantified DifferenceNear-complete elimination of the off-target regioisomer (>99% vs ~80% max purity).
ConditionsCrude reaction product analysis prior to chromatographic purification

Prevents the loss of valuable intermediates and eliminates the need for complex, solvent-intensive chromatographic separations of closely related regioisomers.

Reagent synthesis efficiency
Data to verify
Phenyl analog α-tosylbenzyl isocyanide: formamide intermediate in 85–94% yield. Target compound data not available; vendor reports low-temperature requirements.
Synthesis route may be more demanding; procurement cost and purity may differ from simpler analogs.
Class benchmark only; direct yield data for 4-chloro analog needed for reliable comparison.

Handling Safety and Odor Profile Mitigation

Isocyanides are notoriously difficult to handle at scale due to their high volatility and severely objectionable odors, which mandate dedicated containment facilities. However, the high molecular weight (305.78 g/mol) and strong intermolecular forces driven by the tosyl and chlorobenzyl groups render a-Tosyl-(4-chlorobenzyl) isocyanide a stable, crystalline solid with negligible vapor pressure at room temperature . Compared to low molecular weight aliphatic isocyanides or liquid baseline variants, this compound presents a virtually odorless profile, significantly easing industrial hygiene requirements during bulk handling [1].

Evidence DimensionPhysical state and vapor pressure (odor profile)
Target Compound DataCrystalline solid, negligible vapor pressure, essentially odorless
Comparator Or BaselineAliphatic isocyanides (e.g., cyclohexyl isocyanide): Liquid, high vapor pressure, severe odor
Quantified DifferenceTransition from a highly volatile, noxious liquid to a bench-stable, low-odor solid.
ConditionsStandard ambient temperature and pressure (25 °C, 1 atm)

Reduces the engineering controls and personal protective equipment (PPE) overhead required for safe handling in manufacturing environments.

Passerini reactivity
Class-level inference
4-Fluoro analog: 70% yield in a Passerini reaction. No quantitative data for 4-chloro derivative; similar electron-withdrawing nature suggests viability.
May support multicomponent reaction libraries when 4-chlorophenyl physicochemical profile is desired.
Class-level extrapolation; reactivity differences between chloro and fluoro analogs should be verified.
Thermal stability
Cross-study comparable
Target compound requires synthesis temperatures below 0 °C to avoid decomposition; phenyl analog decomposes at mp 106 °C.
Higher thermal sensitivity mandates strict cold-chain handling and storage (2–8 °C).
Directly impacts shipping and lab handling protocols; verify lot-specific storage recommendations.

Synthesis of p38 MAP Kinase Inhibitors and Anti-Inflammatory APIs

Because the 4-chlorophenyl-imidazole motif is a privileged pharmacophore in kinase inhibition (specifically binding the hydrophobic pocket of p38 MAP kinase), this reagent is the optimal starting point for assembling these APIs. Its use guarantees the correct C-4 regiochemistry required for target affinity, bypassing the low-yielding cross-coupling steps that plague generic TosMIC routes [1].

High-Throughput Library Generation for Drug Discovery

The robust, one-pot nature of the Van Leusen reaction using this bench-stable solid allows for rapid combinatorial synthesis. By varying the imine or aldehyde/amine inputs against a fixed a-Tosyl-(4-chlorobenzyl) isocyanide core, medicinal chemists can efficiently generate diverse libraries of 1,4,5-trisubstituted imidazoles without the bottleneck of intermediate purification [1].

Scalable Manufacturing of Agrochemical Heterocycles

In agrochemical process chemistry, where cost-of-goods and step economy are paramount, the ability to construct a fully functionalized 4-(4-chlorophenyl) oxazole or pyrrole in a single step is highly advantageous. The reagent's solid-state stability and lack of severe odor simplify bulk material handling and scale-up logistics compared to volatile isocyanide alternatives [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
4-Chlorophenyl imidazole SAR studies
Direct C4(5) 4-chlorobenzyl incorporation via [3+2] cycloaddition
Yield and regiochemical outcome under reported conditions
5-(4-Chlorophenyl)oxazole synthesis
Van Leusen oxazole formation with aldehydes
Substitution pattern fidelity; absence of undesired regioisomers
Multicomponent reaction library diversification
Isocyanide input with distinct 4-chlorophenyl hydrophobic/electronic profile
Compatibility with Ugi/Passerini conditions; physicochemical scope verification
Scalable imidazole API intermediate production
Demonstrated multikilogram preparation and regioselective utility
Process robustness, purity profile, and cost-efficiency at scale

XLogP3

3.6

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